molecular formula C12H15NO3 B8571465 5-methoxy-2-(2-methoxyethyl)-3H-isoindol-1-one

5-methoxy-2-(2-methoxyethyl)-3H-isoindol-1-one

Cat. No. B8571465
M. Wt: 221.25 g/mol
InChI Key: HSPOVXQWOXOHIR-UHFFFAOYSA-N
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Patent
US06846832B2

Procedure details

A mixture of 2-bromomethyl-4-methoxy-benzoic acid methyl ester (1.0 g, 3.9 mmol), triethylamine (391 mg, 3.9 mmol) and 2-methoxy-ethylamine (348 mg, 4.6 mmol) was heated under reflux for 2 h. After cooling to RT the mixture was filtered and evaporated. The residue was purified by chromatography (SiO2, Heptane:EtOAc 1:1 to EtOAc) to afford the title product (260 mg, 30%) as a light yellow solid. MS m/e=221.3 (M+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
391 mg
Type
reactant
Reaction Step One
Quantity
348 mg
Type
reactant
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:5]=1[CH2:12]Br.C(N(CC)CC)C.[CH3:22][O:23][CH2:24][CH2:25][NH2:26]>>[CH3:11][O:10][C:7]1[CH:6]=[C:5]2[C:4](=[CH:9][CH:8]=1)[C:3](=[O:14])[N:26]([CH2:25][CH2:24][O:23][CH3:22])[CH2:12]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)OC)CBr)=O
Name
Quantity
391 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
348 mg
Type
reactant
Smiles
COCCN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (SiO2, Heptane:EtOAc 1:1 to EtOAc)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CN(C(C2=CC1)=O)CCOC
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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